Rel-ethyl (3R,4R)-3-methoxypiperidine-4-carboxylate
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Overview
Description
Rel-ethyl (3R,4R)-3-methoxypiperidine-4-carboxylate is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of atoms in the molecule. This compound is part of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-ethyl (3R,4R)-3-methoxypiperidine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Methoxylation: Introduction of the methoxy group (-OCH3) at the 3-position of the piperidine ring.
Carboxylation: Introduction of the carboxylate group (-COOEt) at the 4-position.
Stereoselective Synthesis: Ensuring the correct (3R,4R) stereochemistry through chiral catalysts or chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Using large reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-ethyl (3R,4R)-3-methoxypiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a carbonyl group.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Rel-ethyl (3R,4R)-3-methoxypiperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rel-ethyl (3R,4R)-3-methoxypiperidine-4-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The binding of the compound to its target can activate or inhibit specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Rel-ethyl (3R,4R)-3-(trifluoromethyl)piperidine-4-carboxylate
- Rel-ethyl (3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylate
Uniqueness
Rel-ethyl (3R,4R)-3-methoxypiperidine-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs. The presence of the methoxy group and the (3R,4R) configuration can influence its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl (3R,4R)-3-methoxypiperidine-4-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-3-13-9(11)7-4-5-10-6-8(7)12-2/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1 |
InChI Key |
DVANSPXHTHSFEF-SFYZADRCSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCNC[C@@H]1OC |
Canonical SMILES |
CCOC(=O)C1CCNCC1OC |
Origin of Product |
United States |
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